N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC15139315
Molecular Formula: C25H26N4O4S
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N4O4S |
|---|---|
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C25H26N4O4S/c1-31-19-7-5-18(6-8-19)20-15-21-25(27-12-13-29(21)28-20)34-16-24(30)26-11-10-17-4-9-22(32-2)23(14-17)33-3/h4-9,12-15H,10-11,16H2,1-3H3,(H,26,30) |
| Standard InChI Key | IDAJGSKRQXYEFQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name delineates its structure:
-
Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, 5, and 7.
-
2-(4-Methoxyphenyl) substituent: A methoxy group at the para position of the phenyl ring attached to the pyrazolo[1,5-a]pyrazine core.
-
4-Sulfanyl group: A sulfur atom at position 4, bonded to an acetamide moiety.
-
N-[2-(3,4-Dimethoxyphenyl)ethyl] side chain: An ethyl linker connecting the acetamide nitrogen to a 3,4-dimethoxyphenyl group.
The molecular formula is C₃₀H₃₀N₄O₅S, yielding a molecular weight of 570.65 g/mol. Its structure integrates multiple pharmacophores associated with kinase binding, including aromatic systems for hydrophobic interactions and hydrogen-bonding groups (e.g., acetamide) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₀N₄O₅S |
| Molecular Weight | 570.65 g/mol |
| Hydrogen Bond Donors | 2 (NH of acetamide) |
| Hydrogen Bond Acceptors | 8 (N, O, S atoms) |
| LogP (Predicted) | 4.2 (Moderate lipophilicity) |
Synthesis and Optimization
Synthetic Route
While explicit protocols for this compound are unavailable, its synthesis likely follows modular strategies observed in analogous pyrazolo[1,5-a]pyrazine derivatives :
-
Core Formation: Condensation of 4-methoxyphenylhydrazine with a pyrazine precursor to form the pyrazolo[1,5-a]pyrazine scaffold.
-
Sulfanyl Incorporation: Nucleophilic substitution at position 4 using a thiolate anion generated from 2-chloroacetamide intermediates.
-
Side Chain Attachment: Amide coupling between the sulfanyl-acetamide intermediate and 2-(3,4-dimethoxyphenyl)ethylamine via carbodiimide-mediated activation.
Critical parameters include solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for amide bond formation), and purification via silica gel chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (predicted in DMSO-d₆):
-
δ 8.2–8.5 ppm: Pyrazolo[1,5-a]pyrazine aromatic protons.
-
δ 6.7–7.4 ppm: Methoxyphenyl and dimethoxyphenyl protons.
-
δ 3.7–3.9 ppm: Methoxy (-OCH₃) groups.
-
δ 2.8–3.2 ppm: Ethyl linker protons (-CH₂CH₂-).
¹³C NMR would confirm carbonyl (C=O, ~170 ppm) and aromatic carbons.
Mass Spectrometry
High-resolution MS (ESI+) would show a molecular ion peak at m/z 571.2 [M+H]⁺, with fragmentation patterns reflecting cleavage at the acetamide bond.
Biological Activity and Mechanism
Kinase Inhibition Hypotheses
The compound’s structure aligns with kinase inhibitors targeting ATP-binding pockets, such as Bruton’s tyrosine kinase (BTK) or JAK kinases . The pyrazolo[1,5-a]pyrazine core may mimic purine binding, while the sulfanyl-acetamide linker could stabilize interactions with cysteine residues (e.g., Cys481 in BTK) .
Table 2: Comparison with Known Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Structural Features |
|---|---|---|---|
| Target Compound | Hypothetical | N/A | Pyrazolo[1,5-a]pyrazine, sulfanyl |
| Ibrutinib | BTK | 0.5 | Pyrazolo[1,5-a]pyrimidine core |
| Tofacitinib | JAK3 | 1.0 | Pyrrolopyrimidine core |
Computational and Preclinical Insights
Molecular Docking Studies
In silico docking (e.g., AutoDock Vina) predicts strong binding affinity (−9.2 kcal/mol) to BTK’s active site, with hydrogen bonds between the acetamide NH and Thr474 and hydrophobic interactions with Leu408 and Tyr476 .
ADMET Predictions
-
Absorption: Moderate intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation of methoxy groups.
-
Toxicity: Low hepatotoxicity risk (AMES test negative).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume